molecular formula C21H27BrN4O4S B10826091 6-(((5-Bromo-2-(cyclopropylmethoxy)phenyl)methyl)ethylamino)-N-(propylsulfonyl)-3-pyridazinecarboxamide CAS No. 187241-10-7

6-(((5-Bromo-2-(cyclopropylmethoxy)phenyl)methyl)ethylamino)-N-(propylsulfonyl)-3-pyridazinecarboxamide

Cat. No.: B10826091
CAS No.: 187241-10-7
M. Wt: 511.4 g/mol
InChI Key: CTAHRHRYCPEDSR-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

ZD-6416 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ZD-6416 may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

ZD-6416 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Chemistry: ZD-6416 is used as a reference compound in the study of prostanoid EP1 receptor antagonists. It helps researchers understand the structure-activity relationships and develop new compounds with improved efficacy and safety profiles.

    Biology: ZD-6416 is used in biological studies to investigate the role of prostaglandin E2 receptor 1 in various physiological processes, such as inflammation, pain perception, and uterine contractions.

    Medicine: ZD-6416 has been explored as a potential therapeutic agent for treating pain and neuralgia.

    Industry: ZD-6416 is used in the pharmaceutical industry as a lead compound for developing new drugs targeting the prostaglandin E2 receptor 1.

Mechanism of Action

ZD-6416 exerts its effects by inhibiting the prostaglandin E2 receptor 1. This receptor is involved in mediating various physiological processes, including inflammation, pain perception, and uterine contractions. By blocking the action of this receptor, ZD-6416 can reduce pain and inflammation. The molecular targets and pathways involved in its mechanism of action include the inhibition of prostaglandin E2 binding to its receptor, leading to a decrease in the downstream signaling pathways that mediate pain and inflammation .

Properties

CAS No.

187241-10-7

Molecular Formula

C21H27BrN4O4S

Molecular Weight

511.4 g/mol

IUPAC Name

6-[[5-bromo-2-(cyclopropylmethoxy)phenyl]methyl-ethylamino]-N-propylsulfonylpyridazine-3-carboxamide

InChI

InChI=1S/C21H27BrN4O4S/c1-3-11-31(28,29)25-21(27)18-8-10-20(24-23-18)26(4-2)13-16-12-17(22)7-9-19(16)30-14-15-5-6-15/h7-10,12,15H,3-6,11,13-14H2,1-2H3,(H,25,27)

InChI Key

CTAHRHRYCPEDSR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC(=O)C1=NN=C(C=C1)N(CC)CC2=C(C=CC(=C2)Br)OCC3CC3

Origin of Product

United States

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